molecular formula C17H16ClN3O3 B2603727 2-(4-chlorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide CAS No. 2415603-09-5

2-(4-chlorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide

Cat. No.: B2603727
CAS No.: 2415603-09-5
M. Wt: 345.78
InChI Key: OIBVWAMQISXVAE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyrazolyl group, and a furan ring, all connected through an acetamide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This is followed by the reaction with an appropriate alkylating agent to introduce the chlorophenoxy group.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group is synthesized by reacting hydrazine with an appropriate diketone or aldehyde to form the pyrazole ring.

    Coupling of Intermediates: The chlorophenoxy intermediate is then coupled with the pyrazolyl intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired acetamide linkage.

    Introduction of the Furan Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chlorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide
  • **this compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-21-15(8-9-20-21)16-7-6-14(24-16)10-19-17(22)11-23-13-4-2-12(18)3-5-13/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBVWAMQISXVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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